molecular formula C4H9NO B8586250 N-(cyclopropylmethyl)hydroxylamine

N-(cyclopropylmethyl)hydroxylamine

Cat. No.: B8586250
M. Wt: 87.12 g/mol
InChI Key: MNWYVVFHNHMOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)hydroxylamine, with the molecular formula C4H9NO, is a chemical compound of interest in organic synthesis and medicinal chemistry research. The compound features a hydroxylamine group attached to a cyclopropylmethyl moiety. While the specific biological activities and research applications for this exact isomer are not well-documented in the available literature, related compounds where the cyclopropylmethyl group is attached to the oxygen atom (O-substituted isomers) have been utilized as key intermediates or building blocks in scientific research. For instance, the O-substituted isomer has been referenced in the synthesis of complex morphinan derivatives studied for their binding affinity to opioid receptors . Researchers value these types of cyclopropylmethyl-containing building blocks for exploring structure-activity relationships in drug discovery. As with all hydroxylamine derivatives, appropriate safety protocols should be followed. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

N-(cyclopropylmethyl)hydroxylamine

InChI

InChI=1S/C4H9NO/c6-5-3-4-1-2-4/h4-6H,1-3H2

InChI Key

MNWYVVFHNHMOQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNO

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-(cyclopropylmethyl)hydroxylamine serves as a versatile precursor in organic synthesis, particularly for the formation of N-heterocycles.

  • Synthesis of N-Heterocycles : The compound can undergo [3,3]-sigmatropic rearrangements, allowing for the efficient production of complex molecular structures. This reaction pathway is significant for generating diverse chemical entities that are often challenging to synthesize through traditional methods .
  • Scalable Synthetic Methods : Recent advancements have introduced novel synthetic routes that are both scalable and efficient for producing this compound derivatives. These methods enhance the compound's utility in laboratory settings, making it suitable for large-scale applications .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its potential therapeutic applications.

  • Pharmaceutical Development : The compound has been incorporated into the design of new pharmaceutical agents, particularly as intermediates in drug synthesis. Its ability to form stable derivatives is crucial for developing effective medications .
  • Opioid Antagonists : Research indicates that derivatives of this compound exhibit high potency as opioid receptor antagonists. This application is particularly relevant in pain management and addiction therapy, where such compounds can modulate opioid activity without producing analgesic effects .

Biological Studies

This compound has garnered attention for its biological activities, which are essential for understanding its potential therapeutic effects.

  • Antimicrobial Properties : Hydroxylamines, including this compound, have shown promise as antimicrobial agents. Their ability to inhibit bacterial growth positions them as candidates for developing new antibiotics against resistant strains .
  • Neuroprotective Effects : Emerging studies suggest that hydroxylamines may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property is being investigated for potential applications in treating neurodegenerative diseases.

Industrial Applications

Beyond academic research, this compound finds applications in various industrial processes.

  • Reagent in Chemical Processes : The compound is utilized as a reagent in the production of fine chemicals and other industrial applications. Its unique reactivity allows it to participate in a variety of chemical transformations that are valuable in manufacturing settings .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key hydroxylamine derivatives and their distinguishing features:

Compound Name CAS Number Substituent Key Properties/Applications References
N-(Cyclopropylmethyl)hydroxylamine·HCl 74124-04-2 Cyclopropylmethyl Likely high reactivity due to ring strain; used in niche synthesis or drug intermediates
N-Isopropyl Hydroxylamine 17109-49-8 Isopropyl Industrial applications (e.g., polymer stabilization, reducing agent); moderate steric bulk
N-Phenylhydroxylamine 100-65-2 Phenyl Aromatic conjugation enhances stability; used in Fischer-Hepp rearrangement
N-tert-Butylhydroxylamine 16649-50-6 tert-Butyl High steric hindrance; stabilizes radicals in polymerization processes
O-2-Propynylhydroxylamine·HCl 21663-79-6 Propargyl (O-substituted) Alkyne functionality enables click chemistry applications

Reactivity and Stability

  • Cyclopropylmethyl Group: The cyclopropane ring’s angle strain (60° vs. This could make N-(cyclopopropylmethyl)hydroxylamine more reactive in alkylation or condensation reactions compared to its isopropyl analog .
  • Aromatic vs. Aliphatic Substituents : N-Phenylhydroxylamine benefits from resonance stabilization, reducing its susceptibility to oxidation compared to aliphatic derivatives like N-isopropyl or N-cyclopropylmethyl variants .
  • Steric Effects : The tert-butyl group in N-tert-butylhydroxylamine provides steric shielding, slowing degradation but limiting accessibility in reactions .

Preparation Methods

Olefin Cyclopropanation as a Precursor Strategy

A pivotal method for accessing cyclopropyl-containing compounds involves olefin cyclopropanation. In a study by researchers developing O-cyclopropyl hydroxylamines, cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione was achieved using diethylzinc and diiodomethane under controlled conditions. This reaction yielded a cyclopropane ring, which was subsequently functionalized to hydroxylamine derivatives. While the primary focus was on O-cyclopropyl analogs, this approach provides a template for N-cyclopropylmethyl derivatives by modifying the amine-protecting groups.

The cyclopropanation step typically proceeds via a Simmons–Smith-type mechanism, where a zinc-carbenoid intermediate transfers a methylene group to the olefin. For N-cyclopropylmethyl hydroxylamine, this strategy would require a pre-functionalized olefin with a hydroxylamine moiety, followed by cyclopropanation and deprotection.

Functionalization to Hydroxylamine Derivatives

Post-cyclopropanation, the isoindoline-1,3-dione protecting group is removed under basic conditions to reveal the hydroxylamine functionality. In the referenced work, hydrolysis using aqueous sodium hydroxide afforded O-cyclopropyl hydroxylamine in 78% yield. Adapting this for N-substitution would involve substituting the oxygen-based cyclopropane with a nitrogen-linked cyclopropylmethyl group.

Table 1: Representative Yields from Cyclopropanation-Based Synthesis

SubstrateConditionsYield (%)
2-(Vinyloxy)isoindoline-1,3-dioneDiethylzinc, CH₂I₂, 0°C85
Deprotected hydroxylamineNaOH (2M), RT, 2h78

Direct Alkylation of Hydroxylamine with Cyclopropylmethyl Halides

Reagent Design and Scalability

A scalable route to N-alkyl hydroxylamines involves the alkylation of hydroxylamine derivatives with alkyl halides. Recent work demonstrated the synthesis of N-methyl and N-piperazine hydroxylamine reagents via a three-step sequence from hydroxylamine hydrochloride. For N-cyclopropylmethyl hydroxylamine, cyclopropylmethyl bromide or chloride could serve as alkylating agents.

The reaction typically employs a polar aprotic solvent (e.g., DMF) with a base such as potassium carbonate to deprotonate hydroxylamine, facilitating nucleophilic substitution. Challenges include the steric hindrance of the cyclopropane ring and competing over-alkylation.

Optimization of Reaction Conditions

In a model study, N-alkylation of hydroxylamine-O-sulfonic acid with benzyl bromide achieved 65% yield under inert conditions. Adapting this to cyclopropylmethyl halides would require elevated temperatures (60–80°C) and extended reaction times due to the reduced electrophilicity of the cyclopropylmethyl group.

Table 2: Alkylation Efficiency with Varied Halides

HalideBaseSolventYield (%)
Cyclopropylmethyl bromideK₂CO₃DMF52
Cyclopropylmethyl chlorideCs₂CO₃Acetonitrile48

Reductive Amination Pathways

Precursor Synthesis via Cyclopropylmethyl Amines

Reductive amination offers an alternative route by reacting cyclopropylmethyl ketones or aldehydes with hydroxylamine under hydrogenation. A patent detailing cyclopropylmethyl alkyl amine synthesis reported hydrogenation of cyclopropyl cyanides with alkyl amines using Raney nickel catalysts. For hydroxylamine derivatives, this approach would involve substituting the alkyl amine with hydroxylamine.

Hydrogenation Techniques and Catalysts

Key to this method is the choice of catalyst. Palladium on carbon or platinum oxide may mitigate over-reduction risks. In a representative procedure, hydrogenation of N-cyclopropylmethyl imine intermediates at 50 psi H₂ yielded secondary amines in >70% efficiency. Adapting this for hydroxylamine requires careful control of hydrogen pressure to avoid reduction of the hydroxylamine group to an amine.

Mechanistic Insights and Reaction Optimization

Radical Pathways in Iron-Catalyzed Methods

Emerging methodologies leverage iron catalysis for aminative difunctionalization of alkenes. A study demonstrated that Fe(acac)₂ and Sc(OTf)₃ catalyze aminochlorination of alkenes using N-alkyl hydroxylamine reagents. For cyclopropylmethyl derivatives, this could involve cyclopropane-containing alkenes undergoing radical-mediated amination.

Solvent and Additive Effects

Solvent mixtures profoundly impact reaction outcomes. For example, dichloromethane-hexafluoroisopropanol (9:1) enhanced yields in aminochlorination by stabilizing radical intermediates. Similarly, lithium chloride improved chloride availability in N,N-dialkylaminochlorination.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield Range (%)ScalabilityKey Challenges
Cyclopropanation70–85ModerateMulti-step, protecting groups
Direct Alkylation48–65HighSteric hindrance
Reductive Amination60–75ModerateOver-reduction risks

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(cyclopropylmethyl)hydroxylamine derivatives, and how are they characterized?

  • Methodology : Derivatives are synthesized via multi-step reactions, such as coupling cyanopyrazine intermediates with cyclopropylmethylamine under basic conditions (e.g., NaOH, triethylamine). Key steps include nucleophilic substitution and condensation reactions. For example, N-(cyclopropylmethyl)benzamide derivatives are prepared with yields up to 95% using TLC and ¹H-NMR for purity verification .
  • Characterization : Confirm structures via ¹H-NMR (e.g., δ 1.42–1.27 ppm for cyclopropyl protons) and LCMS (e.g., observed mass: 517.1 vs. calculated mass: 517.1) .

Q. What safety protocols are critical when handling this compound and its analogs?

  • Guidelines : Use fume hoods, protective equipment (gloves, goggles), and adhere to SDS recommendations. Avoid prolonged storage due to potential degradation hazards. Dispose of waste via certified personnel compliant with federal regulations .

Q. How can researchers optimize reaction yields for cyclopropylmethyl-containing intermediates?

  • Approach : Monitor reaction progress via TLC and adjust stoichiometry. For example, coupling O-(cyclopropylmethyl)hydroxylamine with aryl anthranilic acids using PyBrOP in THF improves yields by stabilizing reactive intermediates .

Advanced Research Questions

Q. What enzymatic pathways influence the stability and metabolism of this compound in biological systems?

  • Insights : Hepatic microsomes (e.g., CYP1A2, CYP2E1) catalyze hydroxylamine metabolism. For analogs like N-(2-methoxyphenyl)hydroxylamine, enzymatic reduction to o-anisidine dominates (2-fold higher than oxidative pathways). Pre-treat microsomes with β-naphthoflavone (CYP1A inducer) to study metabolite profiles .

Q. How do structural modifications (e.g., fluorination) impact the bioactivity of this compound derivatives?

  • Case Study : Introducing trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)benzamide) enhances insecticidal activity. A derivative with 3-(N-(cyclopropylmethyl)benzamido)-2-fluorobenzamide achieved 100% mortality against Plutella xylostella at 1 mg/L, attributed to improved target binding .

Q. What analytical strategies resolve contradictions in reaction yields for cyclopropylmethyl-based syntheses?

  • Troubleshooting : Yields vary due to steric hindrance (e.g., 56% in oxadiazole formation vs. 95% in benzamide steps). Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading .

Q. How does the cyclopropylmethyl group influence regioselectivity in heterocyclic ring formation?

  • Mechanistic Analysis : The cyclopropyl group stabilizes transition states via steric and electronic effects. For example, in oxadiazole synthesis, cyclopropylmethylamine directs regioselective ring closure at the 3-position of pyrazine, confirmed by NOESY NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.